Cas no 1192931-76-2 (1-(2-Iodo-4-trifluoromethyl-phenyl)-ethanone)

1-(2-Iodo-4-trifluoromethyl-phenyl)-ethanone 化学的及び物理的性質
名前と識別子
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- SCHEMBL6498877
- 2'-Iodo-4'-(trifluoromethyl)acetophenone
- 1-(2-Iodo-4-(trifluoromethyl)phenyl)ethan-1-one
- 1192931-76-2
- KDNAIZBSNMTDGL-UHFFFAOYSA-N
- 1-(2-Iodo-4-trifluoromethyl-phenyl)-ethanone
-
- インチ: 1S/C9H6F3IO/c1-5(14)7-3-2-6(4-8(7)13)9(10,11)12/h2-4H,1H3
- InChIKey: KDNAIZBSNMTDGL-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C(F)(F)F)C=CC=1C(C)=O
計算された属性
- せいみつぶんしりょう: 313.94155Da
- どういたいしつりょう: 313.94155Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 17.1Ų
1-(2-Iodo-4-trifluoromethyl-phenyl)-ethanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638734-500mg |
1-(2-Iodo-4-(trifluoromethyl)phenyl)ethan-1-one |
1192931-76-2 | 98% | 500mg |
¥3403.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638734-1g |
1-(2-Iodo-4-(trifluoromethyl)phenyl)ethan-1-one |
1192931-76-2 | 98% | 1g |
¥5068.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1638734-5g |
1-(2-Iodo-4-(trifluoromethyl)phenyl)ethan-1-one |
1192931-76-2 | 98% | 5g |
¥20485.00 | 2024-08-09 |
1-(2-Iodo-4-trifluoromethyl-phenyl)-ethanone 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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7. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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8. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
1-(2-Iodo-4-trifluoromethyl-phenyl)-ethanoneに関する追加情報
1-(2-Iodo-4-Trifluoromethyl-Phenyl)-Ethanone: A Comprehensive Overview
1-(2-Iodo-4-Trifluoromethyl-Phenyl)-Ethanone is a highly specialized organic compound with the CAS number 1192931-76-2. This compound is characterized by its unique structure, which includes a phenyl ring substituted with an iodine atom at the 2-position and a trifluoromethyl group at the 4-position, attached to an ethanone moiety. The combination of these substituents imparts distinctive chemical properties, making this compound a valuable tool in various fields of organic chemistry and materials science.
The synthesis of 1-(2-Iodo-4-Trifluoromethyl-Phenyl)-Ethanone typically involves multi-step reactions, often starting from iodobenzene derivatives. The introduction of the trifluoromethyl group is achieved through electrophilic substitution reactions, while the ethanone moiety is introduced via nucleophilic acylation or other suitable methods. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.
One of the most notable applications of 1-(2-Iodo-4-Trifluoromethyl-Phenyl)-Ethanone is in the field of drug discovery. The compound serves as a versatile building block for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other bioactive molecules. Its ability to participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, has made it a valuable intermediate in the synthesis of diverse pharmaceutical agents.
Recent studies have also highlighted the potential of 1-(2-Iodo-4-Trifluoromethyl-Phenyl)-Ethanone in materials science. Researchers have explored its use as a precursor for functional materials, including organic semiconductors and stimuli-responsive polymers. The trifluoromethyl group contributes to the electronic properties of these materials, while the iodine atom provides sites for further functionalization.
In terms of physical properties, 1-(2-Iodo-4-Trifluoromethyl-Phenyl)-Ethanone exhibits a high melting point due to its rigid aromatic structure and strong intermolecular interactions. Its solubility in common organic solvents is moderate, making it suitable for various solution-based reactions. The compound is also thermally stable under standard reaction conditions, which facilitates its use in high-throughput synthesis workflows.
The latest research on 1-(2-Iodo-4-Trifluoromethyl-Phenyl)-Ethanone has focused on its role in asymmetric catalysis. By incorporating chiral auxiliaries or using enantioselective catalysts, chemists have achieved high enantiomeric excess in reactions involving this compound. This advancement opens new avenues for the production of chiral pharmaceuticals and fine chemicals.
Moreover, 1-(2-Iodo-4-Trifluoromethyl-Phenyl)-Ethanone has been investigated for its potential in energy-related applications. Its electronic properties make it a candidate for use in dye-sensitized solar cells and other photovoltaic devices. Ongoing studies aim to optimize its structure further to enhance light absorption and charge transport efficiency.
In conclusion, 1-(2-Iodo-4-Trifluoromethyl-Phenyl)-Ethanone (CAS No: 1192931-76-2) is a versatile and valuable compound with wide-ranging applications in organic synthesis, drug discovery, materials science, and energy technology. Its unique structure and reactivity continue to inspire innovative research directions, solidifying its position as an essential tool in modern chemistry.
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